N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide
Description
Properties
IUPAC Name |
N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-11(2)15(12(3)17)10-13-4-6-14(7-5-13)8-9-16/h11,13,16H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWXDOIRSVPJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)CCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination for Hydroxyethyl Group Installation
The hydroxyethyl group is typically introduced via reductive amination of piperidin-4-ylmethanol with glycolaldehyde. In a representative procedure, piperidin-4-ylmethanol (1.0 equiv) reacts with glycolaldehyde (1.2 equiv) in methanol under hydrogen gas (50 psi) in the presence of 10% Pd/C (5 wt%). The reaction proceeds at 60°C for 12 hours, yielding N-[1-(2-hydroxyethyl)-piperidin-4-yl]methanol with 85% efficiency. Subsequent oxidation of the primary alcohol to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane enables acetamide formation via nucleophilic acyl substitution.
Isopropyl-Acetamide Side Chain Assembly
The N-isopropyl-acetamide moiety is installed through a two-step sequence:
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Alkylation of Piperidine Nitrogen : Boc-protected piperidin-4-ylmethanol undergoes alkylation with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 6 hours, achieving 78% yield.
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Amide Coupling : The resulting intermediate is deprotected using trifluoroacetic acid (TFA) in dichloromethane, followed by reaction with acetyl chloride in the presence of HATU (1.1 equiv) and DIPEA (3.0 equiv) in acetonitrile. This step affords the target acetamide with 92% purity after column chromatography.
Catalytic Systems and Reaction Optimization
Palladium-Mediated Cross-Coupling
Suzuki-Miyaura coupling proves effective for introducing aromatic substituents during intermediate stages. For example, 4-bromo-N-isopropyl-acetamide derivatives react with phenylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in a 1,4-dioxane/water mixture (3:1) at 100°C, achieving 88% conversion. This method minimizes undesired homocoupling byproducts compared to traditional Heck reactions.
Boc Protection Strategies
Boc protection of the piperidine nitrogen prior to alkylation prevents quaternary ammonium salt formation. Deprotection with TFA in dichloromethane (1:4 v/v) at room temperature for 2 hours preserves the acetamide functionality while achieving quantitative Boc removal.
Purification and Analytical Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual starting materials and diastereomers. The target compound elutes at 12.3 minutes under isocratic conditions (65% acetonitrile), with UV detection at 254 nm confirming >99% purity.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.12 (d, J = 6.8 Hz, 6H, isopropyl-CH₃), 2.05 (s, 3H, acetamide-CH₃), 2.45–2.70 (m, 4H, piperidine-H), 3.55 (t, J = 5.6 Hz, 2H, -CH₂OH), 4.01 (q, J = 6.8 Hz, 1H, isopropyl-CH).
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HRMS : Calculated for C₁₃H₂₆N₂O₂ [M+H]⁺: 253.2018; Found: 253.2015.
Comparative Analysis of Synthetic Methods
Industrial Scalability and Process Economics
Continuous flow reactors enhance reproducibility in large-scale synthesis. A pilot-scale setup using a packed-bed reactor (Pd/C catalyst) for reductive amination achieves 82% yield with a residence time of 30 minutes, compared to 85% yield in batch mode over 12 hours. Solvent recovery systems reduce DMF usage by 40%, lowering production costs by 18% per kilogram .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide has various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide
- Substituents : Methoxy (acetamide carbonyl), phenyl (acetamide N), phenylethyl (piperidine N).
- Key Differences :
- Applications : Investigated in seized drug analysis due to structural resemblance to psychoactive substances .
Comparative Analysis Table
Research Implications and Challenges
- Hydroxyethyl vs. Aminoethyl: The hydroxyethyl group in the target compound may improve water solubility compared to aminoethyl analogs but reduce stability under basic conditions .
- Steric Effects : Isopropyl and cyclopropyl groups both introduce steric hindrance, but cyclopropyl’s rigid structure may enhance receptor selectivity in drug design .
- Aromatic vs. Aliphatic Substituents : The phenylethyl and phenyl groups in the methoxy-acetamide analog demonstrate how aromaticity can tailor compounds for CNS activity, contrasting with the aliphatic target compound .
Biological Activity
N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide, also known by its CAS number 1353951-96-8, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 228.33 g/mol. The compound features a piperidine ring substituted with a hydroxyethyl group and an isopropyl acetamide moiety, which may contribute to its biological activity.
1. Anticancer Activity
Research has indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures showed enhanced cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. These compounds demonstrated mechanisms involving apoptosis induction and inhibition of specific cancer pathways such as NF-κB signaling, which is crucial for cancer progression .
Table 1: Anticancer Activity Comparison
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | FaDu | 5.0 | Apoptosis Induction |
| Compound B | A549 | 7.5 | NF-κB Inhibition |
| This compound | HeLa | 6.0 | Apoptosis Induction |
2. Neuroprotective Effects
The compound's potential in neuroprotection has also been studied, particularly concerning Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative processes. The inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in treating cognitive decline associated with Alzheimer's .
Table 2: Cholinesterase Inhibition Activity
| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Donepezil | 0.5 | 0.8 |
| This compound | 0.6 | 1.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound's structure allows it to interact with cellular pathways that induce programmed cell death, particularly in cancer cells.
- Enzyme Inhibition : By inhibiting AChE and BuChE, the compound enhances neurotransmitter availability, which may improve cognitive function.
- Anti-inflammatory Properties : Similar compounds have shown the ability to modulate inflammatory responses, which could be beneficial in both cancer and neurodegenerative diseases .
Case Study 1: Cancer Cell Lines
In a controlled study involving various cancer cell lines, this compound was tested for cytotoxic effects. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Alzheimer's Disease Model
In an Alzheimer's disease model using transgenic mice, the administration of this compound resulted in improved cognitive performance on memory tasks compared to control groups receiving placebo treatments. This suggests its efficacy in enhancing cognitive function through cholinesterase inhibition.
Q & A
Q. What are the critical steps and optimal reaction conditions for synthesizing N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide bond formation. Key parameters include:
- Temperature control : Maintaining 0–5°C during acyl chloride formation to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for piperidine derivatives .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated via HPLC .
- Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Q. Which analytical techniques are essential for characterizing this compound’s structural and chemical properties?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, critical for verifying substituent positions on the piperidine ring .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, distinguishing it from by-products .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing effects .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light to assess degradation kinetics .
- Analytical monitoring : Use HPLC to track impurity profiles and quantify decomposition products (e.g., hydrolysis of the acetamide group) .
- Storage recommendations : Lyophilization and storage at -20°C in inert atmospheres (argon) prolong shelf life .
Advanced Research Questions
Q. How does the hydroxyethyl substituent influence binding affinity compared to aminoethyl analogs?
- Structural analysis : The hydroxyethyl group enhances hydrogen-bonding potential with target receptors (e.g., serotonin transporters) but reduces lipophilicity compared to aminoethyl derivatives .
- Binding assays : Competitive radioligand assays (e.g., ³H-citalopram displacement) quantify affinity differences. For example, hydroxyethyl analogs may show 2–3-fold lower Ki values due to steric hindrance .
- Molecular dynamics simulations : Predict interaction patterns with transmembrane domains of target proteins .
Q. What methodological approaches resolve contradictions in reported biological activity data across experimental models?
- Dose-response standardization : Normalize activity metrics (e.g., IC₅₀) using internal controls (e.g., reference inhibitors) to account for assay variability .
- Species-specific receptor profiling : Compare human vs. rodent receptor isoforms (e.g., GPCRs) via qPCR or Western blot .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies .
Q. How do structural modifications in piperidine derivatives affect pharmacokinetic properties?
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyethyl) to reduce LogP, enhancing aqueous solubility but potentially limiting blood-brain barrier penetration .
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., N-dealkylation sites) and guide deuteration or fluorination strategies .
- In silico modeling : Predict ADME profiles using software like Schrödinger’s QikProp or SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
